4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol

Vue d'ensemble

Description

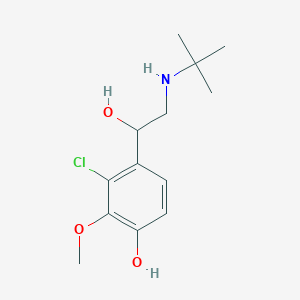

4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol is an organic compound with a complex structure that includes a tert-butylamino group, a hydroxyethyl group, a chloro substituent, and a methoxy group attached to a phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-methoxyphenol and tert-butylamine.

Formation of Intermediate: The first step involves the reaction of 3-chloro-2-methoxyphenol with an appropriate alkylating agent to introduce the hydroxyethyl group. This can be achieved using ethylene oxide under basic conditions.

Amination: The intermediate is then reacted with tert-butylamine to introduce the tert-butylamino group. This step typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to facilitate the amination reaction.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification methods such as distillation or industrial chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dechlorinated products.

Substitution: Formation of substituted phenol derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, 4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of phenolic compounds on biological systems. Its structural features make it a candidate for investigating interactions with enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antioxidant, and antimicrobial activities.

Industry

Industrially, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and functional groups make it suitable for various chemical processes.

Mécanisme D'action

The mechanism of action of 4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the tert-butylamino group can interact with hydrophobic pockets in proteins. The chloro and methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2-Amino-1-hydroxyethyl)-3-chloro-2-methoxyphenol: Similar structure but lacks the tert-butyl group.

4-(2-(Tert-butylamino)-1-hydroxyethyl)-2-methoxyphenol: Similar structure but without the chloro substituent.

4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chlorophenol: Similar structure but lacks the methoxy group.

Uniqueness

4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the tert-butylamino and hydroxyethyl groups allows for diverse interactions with biological targets, while the chloro and methoxy groups provide additional sites for chemical modification.

This compound’s distinct structure and reactivity make it a valuable molecule for research and industrial applications.

Activité Biologique

4-(2-(Tert-butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol, also known as LX009, is a compound that has garnered attention for its potential biological activities, particularly in the context of oxidative stress and neuroprotection. This article reviews the biological activity of LX009, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of LX009 can be represented as follows:

This compound features a chloro group and a methoxy group on a phenolic ring, along with a tert-butylamino side chain. The presence of these functional groups is significant for its biological interactions.

Antioxidative Properties

Research indicates that LX009 exhibits strong antioxidative properties. A study demonstrated its ability to reduce oxidative stress induced by oxygen-glucose deprivation (OGD) in neuroblastoma cells. The compound was shown to significantly lower intracellular reactive oxygen species (ROS) levels and improve mitochondrial membrane potential (MMP) .

Key Findings:

- Reduction of ROS: LX009 treatment resulted in decreased ROS production during OGD/RP conditions.

- Mitochondrial Protection: Improved MMP was observed, indicating protective effects on mitochondrial function.

- Anti-apoptotic Effects: The compound reduced cell apoptosis as assessed by various assays, including Annexin V-FITC staining and caspase-3 activity measurements .

Neuroprotective Effects

In a controlled study involving mouse primary cortical neurons, LX009 was administered to evaluate its neuroprotective capabilities. The results showed that LX009 not only mitigated cell death but also enhanced the expression of neuroprotective proteins such as Nrf2 and HO-1, which are crucial for cellular defense against oxidative stress .

Table 1: Summary of Biological Activities of LX009

| Activity Type | Mechanism | Observations |

|---|---|---|

| Antioxidative | Reduces ROS | Significant decrease in ROS |

| Neuroprotection | Enhances Nrf2/HO-1 expression | Reduced apoptosis in neurons |

| Mitochondrial Support | Improves MMP | Maintained mitochondrial integrity |

In Vitro Studies

In vitro studies have shown that LX009 can effectively protect against oxidative damage. For instance, treatment with LX009 led to an increase in the activity of antioxidant enzymes such as catalase and superoxide dismutase (SOD), which play essential roles in mitigating oxidative stress .

In Vivo Studies

While most studies have focused on in vitro models, preliminary in vivo studies suggest that LX009 may also exert protective effects in animal models of ischemic stroke. The compound's ability to modulate inflammatory responses and promote neuronal survival is currently under investigation.

Propriétés

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-3-chloro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO3/c1-13(2,3)15-7-10(17)8-5-6-9(16)12(18-4)11(8)14/h5-6,10,15-17H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQGQLZSAFQSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=C(C(=C(C=C1)O)OC)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.